molecular formula C24H19F3N4O4 B2844069 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 923123-28-8

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2844069
CAS No.: 923123-28-8
M. Wt: 484.435
InChI Key: OHOCRBUEHDDIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H19F3N4O4 and its molecular weight is 484.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide represents a novel class of heterocyclic compounds with potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of the compound is C20H18F3N3O3C_{20}H_{18}F_{3}N_{3}O_{3} with a molecular weight of approximately 403.37 g/mol. The presence of functional groups such as methoxy, trifluoromethyl, and the pyrimidine core structure contributes to its biological activity.

Structural Features

FeatureDescription
Core Structure Dihydropyrido[3,2-d]pyrimidine
Functional Groups Methoxy, trifluoromethyl
Molecular Weight 403.37 g/mol
CAS Number 865758-96-9

Anticancer Activity

Recent studies have indicated that compounds containing pyrido[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. For example, derivatives have shown promising results against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A431 (vulvar epidermal carcinoma)

In vitro tests demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells.

The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis. Specifically, compounds targeting the polo-like kinase (Plk1) pathway have shown to effectively disrupt mitotic processes in cancer cells .

Case Studies

  • Study on MCF-7 Cells :
    • Findings : The compound exhibited an IC50 value of 6.2 μM against MCF-7 cells.
    • Mechanism : Induction of apoptosis via caspase activation.
  • A431 Cell Line Studies :
    • Findings : Significant inhibition of migration and invasion was observed.
    • Mechanism : Disruption of the epithelial-mesenchymal transition (EMT) process.

Synthesis Pathway

The compound can be synthesized through a multi-step reaction involving:

  • Formation of the pyrido[3,2-d]pyrimidine scaffold.
  • Introduction of the methoxybenzyl group via nucleophilic substitution.
  • Final acylation step to attach the trifluoromethylphenyl acetamide moiety.

Reaction Conditions

StepConditions
Pyrimidine SynthesisHeating with sodium hydrogencarbonate in isopropanol at 100°C for 2 hours
Substitution ReactionNucleophilic attack under basic conditions
AcylationUsing acetic anhydride or equivalent

Properties

CAS No.

923123-28-8

Molecular Formula

C24H19F3N4O4

Molecular Weight

484.435

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H19F3N4O4/c1-35-18-9-7-15(8-10-18)13-31-22(33)21-19(6-3-11-28-21)30(23(31)34)14-20(32)29-17-5-2-4-16(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32)

InChI Key

OHOCRBUEHDDIJN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.